4-Chloropyridine-3-boronic acid pinacol ester

Descripción

Structural and Functional Overview

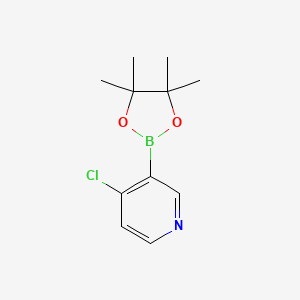

This compound represents a sophisticated organoboron compound that combines the electron-deficient characteristics of pyridine heterocycles with the versatile reactivity of boronic ester functional groups. The compound bears the Chemical Abstracts Service registry number 452972-15-5 and possesses the molecular formula C₁₁H₁₅BClNO₂ with a molecular weight of 239.51 grams per mole. The systematic name for this compound is 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which accurately describes its structural components and substitution pattern.

The molecular architecture of this compound features a pyridine ring system with specific substitution at positions 3 and 4. The chlorine atom occupies position 4 of the pyridine ring, while the boronic ester functionality is attached at position 3. The boronic ester moiety consists of a boron atom coordinated within a pinacol framework, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system. This pinacol protection of the boronic acid functionality provides enhanced stability and improved handling characteristics compared to the free boronic acid form.

The compound exists as a white to off-white solid under standard conditions, with high purity typically ranging from 95% to 98% in commercial preparations. The Simplified Molecular Input Line Entry System representation of the compound is CC1(C)OB(OC1(C)C)C1=C(Cl)C=CN=C1, which provides a concise description of its connectivity pattern. Storage conditions typically require refrigeration at 2-8°C to maintain stability and prevent degradation of the boronic ester functionality.

The functional significance of this compound lies primarily in its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions. These palladium-catalyzed transformations enable the formation of carbon-carbon bonds between the boronic ester and various electrophilic partners, particularly aryl and heteroaryl halides. The electron-withdrawing nature of both the pyridine nitrogen and the chlorine substituent influences the reactivity profile of the compound, making it particularly suitable for coupling reactions under mild conditions.

Research has demonstrated that pyridine-containing boronic esters exhibit unique reactivity patterns compared to their benzene analogs. The presence of the pyridine nitrogen introduces additional coordination possibilities and can influence the stereochemical outcomes of coupling reactions. Furthermore, the chlorine substituent at position 4 provides opportunities for selective functionalization, allowing for sequential cross-coupling reactions that can introduce multiple substituents onto the pyridine core in a controlled manner.

Historical Context in Boronic Ester Chemistry

The development of boronic ester chemistry represents one of the most significant advances in synthetic organic chemistry over the past century and a half. The foundation of this field can be traced to Edward Frankland's pioneering work in 1860, when he reported the first preparation and isolation of a boronic acid compound. This early discovery established the fundamental chemistry of trivalent boron compounds, which possess one carbon-based substituent and two hydroxyl groups to complete the boron valence requirements.

The structural characteristics of boronic acids, featuring an sp²-hybridized boron atom with a vacant p-orbital orthogonal to the three substituents in trigonal planar geometry, distinguish these compounds from their carbon analogs, carboxylic acids. Unlike carboxylic acids, which are abundant in natural systems, boronic acids and their derivatives are entirely synthetic compounds derived from primary boron sources such as boric acid, typically produced through the acidification of borax with carbon dioxide.

The evolution of boronic ester chemistry gained significant momentum with the development of borate ester synthesis through stoichiometric condensation reactions of boric acid with alcohols. These reactions, typically requiring dehydrating agents such as concentrated sulfuric acid, enable the preparation of both orthoborates and metaborates, with the latter containing six-membered boroxine rings. The resulting borate esters possess enhanced volatility and can be purified through distillation, making them valuable synthetic intermediates.

| Historical Milestone | Year | Contribution | Impact |

|---|---|---|---|

| First boronic acid preparation | 1860 | Frankland's isolation work | Foundation of organoboron chemistry |

| Borate ester synthesis | Early 1900s | Condensation methodology | Enhanced synthetic accessibility |

| Suzuki coupling development | 1981 | Palladium-catalyzed cross-coupling | Revolutionary synthetic method |

| Pyridine boronic ester applications | 2000s-present | Specialized heterocycle synthesis | Advanced pharmaceutical applications |

The revolutionary development of the Suzuki-Miyaura coupling reaction in 1981 by Akira Suzuki and Norio Miyaura fundamentally transformed the utility of boronic compounds in synthetic chemistry. This palladium-catalyzed cross-coupling reaction between organoborane compounds and halides or triflates under basic conditions enabled the efficient formation of carbon-carbon bonds, particularly for creating conjugated systems, styrenes, and biaryl compounds. The Suzuki coupling distinguished itself from other cross-coupling methodologies through the use of relatively non-toxic boron reagents, mild reaction conditions, and broad functional group compatibility.

The specific application of pyridine boronic esters in synthetic chemistry represents a more recent development, driven by the pharmaceutical industry's increasing interest in nitrogen-containing heterocycles. Research has revealed that pyridine-containing boronic esters present unique challenges and opportunities compared to their aromatic counterparts. Studies have shown that pyridine boronic acids are particularly susceptible to hydrolysis and deborylation, requiring specialized reaction conditions to achieve optimal coupling efficiency.

Recent advances in pyridine boronic ester chemistry have focused on developing stereospecific coupling protocols that enable the controlled introduction of chiral centers adjacent to pyridine rings. These developments have proven particularly valuable for pharmaceutical applications, where the precise stereochemical control of pyridine-containing molecules can significantly impact biological activity. Research by Aggarwal and coworkers has demonstrated that lithiated pyridines can undergo stereospecific coupling with chiral boronic esters, providing access to enantioenriched pyridine derivatives with complete retention of stereochemical information.

The synthetic utility of compounds like this compound has been further enhanced through the development of selective cross-coupling protocols that enable sequential functionalization of polyhalogenated pyridines. These methods allow for the controlled introduction of different substituents at various positions of the pyridine ring, providing access to complex substitution patterns that would be difficult to achieve through traditional synthetic approaches. The combination of regioselective coupling and the inherent reactivity differences between various halogen substituents has opened new avenues for the efficient synthesis of pharmaceutically relevant pyridine derivatives.

Propiedades

IUPAC Name |

4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-7-14-6-5-9(8)13/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLJNRVZMVZXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476867 | |

| Record name | 4-Chloropyridine-3-boronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452972-15-5 | |

| Record name | 4-Chloropyridine-3-boronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloropyridine-3-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Halogen-Metal Exchange and Borylation

This classical approach involves:

- Starting from a halogenated pyridine derivative (e.g., 4-chloropyridine with a halogen at the 3-position such as bromine or iodine).

- Performing a halogen-metal exchange using organolithium or organomagnesium reagents at low temperatures (typically −78 °C).

- Quenching the resulting organometallic intermediate with a boron source such as bis(pinacolato)diboron or trimethyl borate.

- Subsequent treatment with pinacol to form the stable pinacol boronic ester.

$$

\text{4-chloro-3-bromopyridine} \xrightarrow[\text{−78 °C}]{\text{n-BuLi}} \text{3-lithiated intermediate} \xrightarrow{\text{B(OR)_3}} \text{4-chloropyridine-3-boronic acid} \xrightarrow{\text{pinacol}} \text{4-chloropyridine-3-boronic acid pinacol ester}

$$

This method yields the boronic ester with good regioselectivity and moderate to high yields (typically 60–85%) depending on reaction conditions and substituent effects.

Transition Metal-Catalyzed Direct Borylation

Recent advances allow direct borylation of C–H bonds on pyridine rings using iridium or palladium catalysts with bis(pinacolato)diboron as the boron source. This method avoids pre-functionalization and can be regioselective under optimized conditions.

- Catalyst systems such as [Ir(cod)(OMe)]2 with bipyridine ligands.

- Reaction temperatures around 80–110 °C.

- Solvents like tetrahydrofuran (THF) or toluene.

This approach is attractive for late-stage functionalization but may require careful control to avoid substitution at undesired positions or dehalogenation of the chlorine substituent.

One-Pot Procedures and Cyclic Boronate Ester Formation

A one-pot procedure involves:

- Formation of an intermediate organometallic species from halopyridine.

- Immediate reaction with boronic acid derivatives.

- Addition of pinacol or related alkanediols to directly form the cyclic boronate ester.

This method improves operational simplicity and product stability. The cyclic boronate esters formed are more stable and easier to purify.

Representative Data Table of Synthesis Conditions and Yields

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Halogen-metal exchange + borylation | 4-Chloro-3-bromopyridine | n-BuLi, B(OMe)3, pinacol, −78 °C to rt | 65–80 | Requires low temperature, moisture sensitive |

| Iridium-catalyzed C–H borylation | 4-Chloropyridine | [Ir(cod)(OMe)]2, bipyridine, B2(pin)2, 90 °C | 50–70 | Direct borylation, regioselectivity critical |

| One-pot borylation + esterification | 4-Chloro-3-halopyridine | Organometallic reagent, pinacol, THF/toluene | 70–85 | Operationally simple, stable product |

Research Findings and Notes

- Regioselectivity: The presence of chlorine at the 4-position directs lithiation or borylation to the 3-position due to electronic and steric effects, facilitating selective functionalization.

- Stability: Pinacol esters of pyridinylboronic acids exhibit enhanced stability compared to free boronic acids, improving handling and storage.

- Yield Optimization: Addition of lithium chloride (LiCl) or other additives has been reported to improve yields and reaction rates in halogen-metal exchange borylation.

- Alternative Boron Sources: Boron reagents such as dimethylamino boronic acid pinacol ester have been synthesized under mild, solvent-free conditions and may provide alternative routes for boronate ester formation with high purity and yield.

- Synthetic Utility: The prepared this compound is a key intermediate for Suzuki-Miyaura coupling reactions, enabling the formation of diverse substituted pyridines with applications in pharmaceuticals and materials science.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloropyridine-3-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as Suzuki–Miyaura coupling, where it reacts with various halides to form carbon-carbon bonds. It can also participate in protodeboronation reactions, where the boronic ester group is replaced by a hydrogen atom.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Protodeboronation: Radical initiators and hydrogen donors under mild conditions.

Major Products: The major products formed from these reactions include biaryl compounds and other complex organic molecules, which are essential intermediates in pharmaceuticals, agrochemicals, and materials science.

Aplicaciones Científicas De Investigación

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 4-Chloropyridine-3-boronic acid pinacol ester is in the Suzuki-Miyaura coupling reaction. This palladium-catalyzed process allows for the formation of carbon-carbon bonds between this boronic ester and various organic halides or triflates. The reaction facilitates the synthesis of diverse pyridine derivatives that are crucial for medicinal chemistry and materials science .

Synthesis of Pyridine Derivatives

The pinacol boronate ester group can be modified to introduce various functionalities at the 3-position of the pyridine ring through reactions such as:

- Negishi Coupling

- Hiyama Coupling

- Metalation-Based Chemistry

These transformations enable the creation of complex pyridine-based molecules tailored for specific research applications, including drug development and material innovation .

Biological Interactions

Research indicates that boronic acids, including this compound, can interact with diols and amino acids within proteins. These interactions can influence enzyme activity and protein stability, making them significant for developing targeted therapies in pharmacology .

Table 1: Summary of Case Studies Involving this compound

Mecanismo De Acción

The mechanism of action for 4-chloropyridine-3-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group, which allows for efficient and selective coupling reactions.

Comparación Con Compuestos Similares

Table 1: Comparison of Chloropyridine Boronic Acid Pinacol Esters

Key Comparative Insights:

Substituent Position Effects: The chlorine position significantly impacts reactivity. For example, this compound (Cl at 4, Bpin at 3) undergoes Suzuki coupling with aryl halides at the boron-bearing position, while isomers like 3-chloropyridine-4-boronic acid pinacol ester (Cl at 3, Bpin at 4) exhibit altered regioselectivity due to steric and electronic differences . Electron-withdrawing vs. electron-donating groups: The amino-substituted analog (6-amino-4-chloro derivative) introduces an electron-donating NH₂ group, enhancing solubility and enabling interactions in bioactive molecule synthesis .

Physical Properties :

- The melting point of this compound (110°C) is higher than that of 2-chloropyridine-4-boronic acid pinacol ester (63.5–65°C), likely due to differences in crystal packing influenced by substituent positions .

Reactivity in Cross-Coupling :

- Boronic esters with electron-withdrawing groups (e.g., Cl) stabilize the boron center, facilitating transmetallation in palladium-catalyzed reactions. However, steric hindrance from substituents (e.g., 6-chloro derivatives) may reduce coupling efficiency .

- Pinacol vs. other esters : Pinacol esters are preferred for their stability and ease of handling compared to catechol esters, which are moisture-sensitive .

Applications :

- The 4-chloro-3-Bpin isomer is widely used in synthesizing kinase inhibitors and agrochemicals due to its predictable reactivity .

- Fluorinated analogs (e.g., 2-fluoro-6-methylpyridine-4-boronic acid pinacol ester) are gaining traction in PET radiotracer development, highlighting the role of halogen choice in targeting specific applications .

Actividad Biológica

4-Chloropyridine-3-boronic acid pinacol ester (CAS 452972-15-5) is an organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its biological activity is primarily associated with its role in the Suzuki–Miyaura cross-coupling reaction, which is a crucial method for forming carbon-carbon bonds. This article delves into the compound's biological properties, mechanisms of action, and its implications in drug development, particularly in cancer therapy.

Overview of Biological Activity

Mechanism of Action

The biological activity of this compound is largely mediated through its participation in the Suzuki–Miyaura coupling reaction. This reaction involves two key processes:

- Oxidative Addition : The boronic acid ester reacts with a palladium catalyst, facilitating the formation of a palladium-boron complex.

- Transmetalation : The complex then interacts with an organic halide to form a new carbon-carbon bond.

This mechanism is critical for synthesizing various biologically active compounds, including pharmaceuticals and agrochemicals.

The compound exhibits several biochemical properties that enhance its utility in research and industry:

- Stability and Reactivity : Its stability under mild conditions makes it suitable for functional group-tolerant reactions.

- Cellular Effects : It can influence cellular metabolism by modifying key intermediates, thereby affecting cell signaling pathways and gene expression.

- Enzyme Interactions : The compound can bind to enzymes involved in metabolic pathways, potentially leading to enzyme inhibition or activation.

Applications in Cancer Therapy

Recent studies have highlighted the potential of boronic acids and their esters, including this compound, as anticancer agents. Their mechanisms include:

- Proteasome Inhibition : Organoboron compounds have been shown to inhibit proteasomes, leading to the accumulation of misfolded proteins and triggering apoptosis in cancer cells. For instance, boron-containing drugs like Velcade® have demonstrated efficacy against multiple myeloma by blocking the ubiquitin-proteasome pathway .

- Low Toxicity : These compounds tend to exhibit low toxicity levels while maintaining high water solubility, facilitating their excretion without extensive metabolism .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer Activity | Inhibits proteasome function; induces apoptosis in cancer cells. |

| Metabolic Pathway Modulation | Alters levels of key metabolites affecting cell signaling and gene expression. |

| Enzyme Interactions | Binds to enzymes influencing metabolic processes; potential for enzyme inhibition or activation. |

Case Studies

- Multiple Myeloma Treatment : A study demonstrated that boronic acid derivatives could effectively inhibit the growth of multiple myeloma cells through proteasome inhibition mechanisms. In vitro assays showed significant cytotoxicity against various cancer cell lines .

- Breast Cancer Research : Another study investigated a novel peptide boronate derivative that exhibited low nanomolar activity against triple-negative breast cancer (TNBC) models. The compound showed promising results in reducing tumor size in vivo while maintaining favorable pharmacokinetics compared to existing treatments .

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4-chloropyridine-3-boronic acid pinacol ester, and how are they experimentally determined?

- Answer : The compound (CAS RN: 452972-11-1) has a molecular weight of 239.51 g/mol and is typically characterized by NMR spectroscopy (1H, 13C) and mass spectrometry. Key steps include:

- 1H NMR : Dissolve in deuterated DMSO and analyze peaks between δ 1.0–1.3 ppm (pinacol methyl groups) and δ 7.0–8.5 ppm (pyridine protons).

- Purity assessment : Use GC or HPLC with a C18 column and acetonitrile/water mobile phase to confirm >95% purity .

- Safety : Observe R36/37/38 codes for handling precautions .

Q. How should this compound be stored to ensure stability?

- Answer : Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic ester. Use amber vials to avoid photodegradation. For long-term storage, lyophilize and keep at –20°C .

Q. What are the standard protocols for characterizing boronic acid pinacol esters in cross-coupling reactions?

- Answer :

- UV-Vis spectroscopy : Monitor reaction progress by tracking absorbance changes at 260–300 nm (aryl-B bond transitions).

- NMR post-reaction : Confirm Suzuki-Miyaura coupling by disappearance of the boronic ester peak (δ ~1.3 ppm) and appearance of biaryl protons .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound under low-reactivity conditions?

- Answer :

-

Catalyst selection : Use Pd(dppf)Cl₂ (1–5 mol%) for electron-deficient pyridine substrates.

-

Solvent system : Employ THF/H₂O (3:1 v/v) with K₃PO₄ (3 equiv) as base at 75–110°C for 3–12 hours.

-

Ligand screening : Test XPhos or SPhos ligands to enhance turnover in sterically hindered systems .

-

Yield optimization : Achieve 69–94% yield by varying reaction time and temperature (see Table 1).

Catalyst Ligand Temp (°C) Time (h) Yield (%) Reference Pd(dppf)Cl₂ None 75 3 94 Pd(OAc)₂ XPhos 110 12 69.8

Q. What analytical strategies resolve contradictions in reaction yields or byproduct formation during cross-coupling?

- Answer :

- HPLC-MS : Identify byproducts (e.g., deboronation products) using a reverse-phase column and electrospray ionization.

- Kinetic studies : Perform time-course NMR to detect intermediates (e.g., oxidative addition complexes).

- DFT calculations : Model transition states to explain regioselectivity or steric effects .

Q. How can hydrolytic stability of the boronic ester be assessed under varying pH conditions?

- Answer :

- pH-dependent stability : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via 1H NMR (loss of pinacol peaks) or LC-MS.

- Half-life determination : At pH 7.4 (physiological), the ester is stable for >24 hours; rapid hydrolysis occurs at pH <3 .

Q. What computational methods predict reactivity trends for this compound in diverse coupling reactions?

- Answer :

- DFT/Molecular docking : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction barriers.

- Case study : Predict steric hindrance at the 3-boronic position using Gaussian09 with B3LYP/6-31G(d) basis set .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.